

Application Note: FC131 TFA for HIV-1 Entry Inhibition Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FC131 TFA

Cat. No.: B8087381

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Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) infection is initiated by the fusion of the viral envelope with the host cell membrane. This process is mediated by the viral envelope glycoprotein (Env), a trimer of gp120 and gp41 heterodimers. The entry process begins with the binding of the gp120 subunit to the primary cellular receptor, CD4.[1] This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, which is typically either CCR5 or CXCR4.[1] The subsequent binding of gp120 to the coreceptor induces further conformational changes in gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[1]

Strains of HIV-1 are classified based on their coreceptor preference. T-tropic (X4) strains utilize the CXCR4 coreceptor, which is predominantly found on T-lymphocytes. The use of CXCR4 is often associated with a more rapid progression to Acquired Immunodeficiency Syndrome (AIDS).[2] Given its critical role in viral entry, the CXCR4 receptor is a key target for the development of HIV-1 entry inhibitors.

FC131 TFA: A Potent CXCR4 Antagonist

FC131 is a potent cyclic pentapeptide antagonist of the CXCR4 receptor.[3] The trifluoroacetic acid (TFA) salt of FC131 is commonly used in research settings. It acts by competitively binding to CXCR4, thereby preventing its interaction with the HIV-1 gp120 protein. This blockade

effectively inhibits the entry of X4-tropic HIV-1 strains into host cells. FC131 has demonstrated low nanomolar efficacy in both receptor binding and anti-HIV assays.[3] It inhibits the binding of [¹²⁵I]-SDF-1, the natural ligand for CXCR4, with a reported IC₅₀ of 4.5 nM.[4][5][6][7]

Data Presentation: In Vitro Anti-HIV-1 Activity of FC131 and Analogs

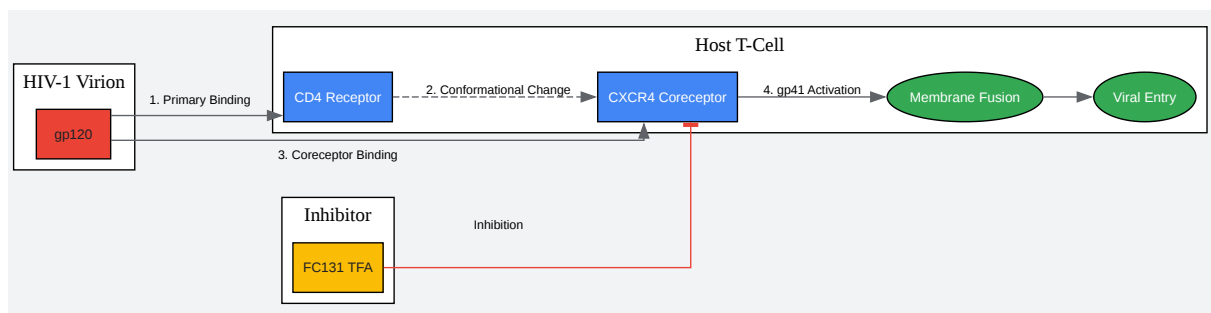
The following table summarizes the in vitro inhibitory activities of FC131 and its related compounds against X4-tropic HIV-1 strains.

Compound/ Analog	HIV-1 Strain	Assay Type	Cell Line	Potency (IC ₅₀ /EC ₅₀)	Reference
FC131	NL4-3 (X4)	MAGI Assay	HeLa	EC ₅₀ : 1.1 nM	[3]
FC131	HIV-1 IIIB	Antiviral Assay	HeLa	EC ₅₀ : 21 nM	
FC131 Analog (Nal- Gly substituted)	NL4-3 (X4)	MAGI Assay	HeLa	EC ₅₀ : 0.61 nM	[3]
FC131 Analog (Amidine substituted)	HXB2 (X4)	Antiviral Assay	MT-4	EC ₅₀ : 2.1 nM	

IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Half-maximal effective concentration) values represent the concentration of the compound required to inhibit 50% of viral activity or binding.

Signaling Pathway and Experimental Workflow Visualization

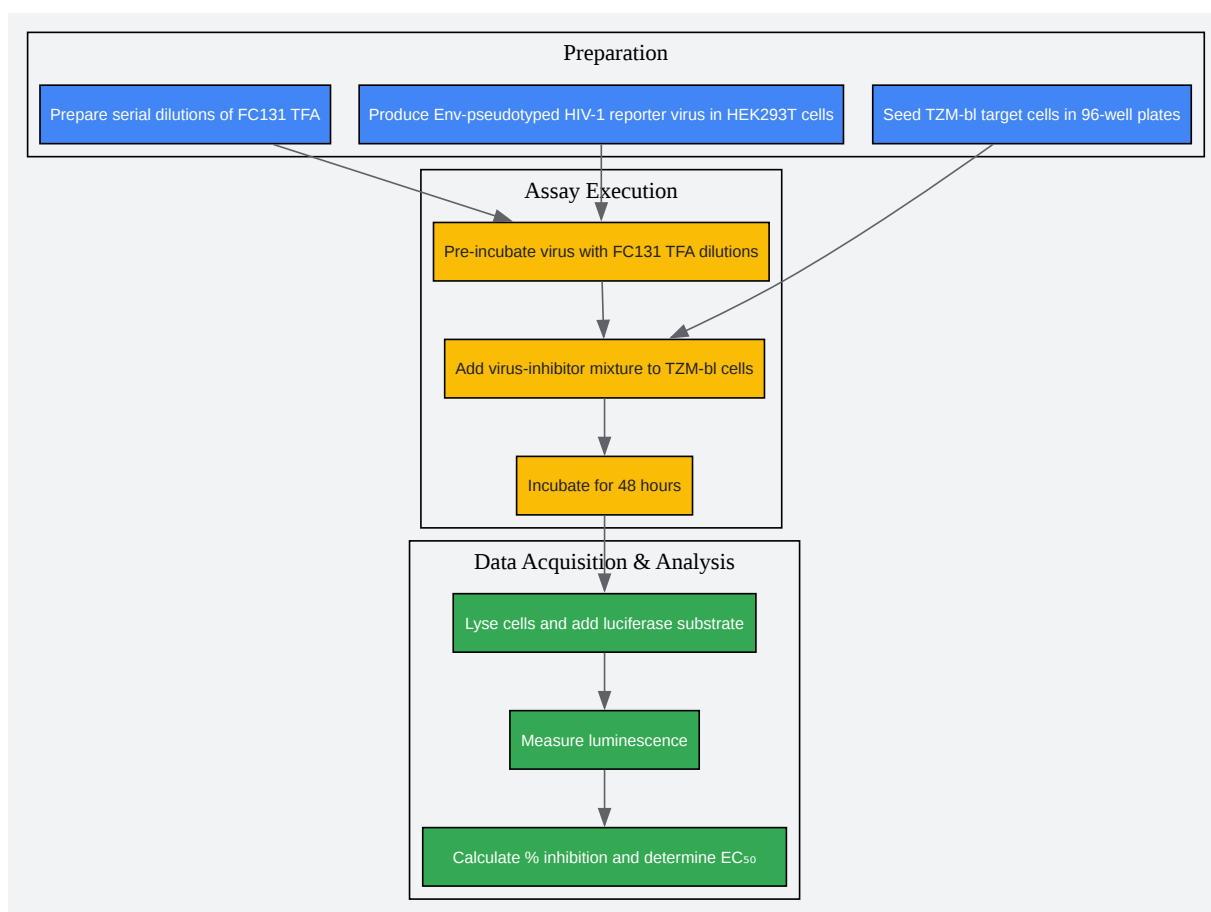
HIV-1 Entry Pathway via CXCR4 and Inhibition by FC131 TFA



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Caption: HIV-1 entry pathway via the CXCR4 coreceptor and the inhibitory mechanism of FC131 TFA.

Experimental Workflow for Single-Cycle Infectivity Assay



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Caption: Workflow for evaluating **FC131 TFA** efficacy using a single-cycle HIV-1 infectivity assay.

Experimental Protocols

Protocol 1: HIV-1 Pseudovirus Single-Cycle Infectivity Assay

This assay measures the ability of **FC131 TFA** to inhibit the entry of replication-defective HIV-1 pseudoviruses into target cells expressing CD4, CXCR4, and a reporter gene (e.g., luciferase or GFP).

Materials:

- HEK293T cells (for virus production)
- TZM-bl cells (HeLa cell line expressing CD4, CXCR4/CCR5, and a Tat-responsive luciferase reporter gene)
- HIV-1 Env expression plasmid (for an X4-tropic strain, e.g., NL4-3)
- HIV-1 backbone plasmid (Env-deficient, containing a reporter gene like luciferase, e.g., pSG3ΔEnv)
- Transfection reagent
- **FC131 TFA**
- Cell culture medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
- 96-well flat-bottom culture plates
- Luciferase assay reagent
- Luminometer

Procedure:

Part A: Production of Env-Pseudotyped Virus

- Seed HEK293T cells in a T-75 flask to be 50-60% confluent on the day of transfection.

- Co-transfect the HEK293T cells with the HIV-1 Env expression plasmid and the Env-deficient backbone plasmid using a suitable transfection reagent according to the manufacturer's protocol.
- Incubate the cells for 48-72 hours at 37°C, 5% CO₂.
- Harvest the virus-containing supernatant and clarify by low-speed centrifugation.
- Filter the supernatant through a 0.45-micron filter. The virus stock can be used immediately or aliquoted and stored at -80°C.
- Determine the 50% tissue culture infectious dose (TCID₅₀) of the virus stock on TZM-bl cells to standardize the virus input for the inhibition assay.

Part B: HIV-1 Entry Inhibition Assay

- Seed TZM-bl cells in a white, 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight.
- Prepare serial dilutions of **FC131 TFA** in culture medium.
- In a separate plate, mix 50 µL of the diluted **FC131 TFA** with 50 µL of virus stock (containing ~200 TCID₅₀). Include control wells with virus only (no inhibitor) and cells only (no virus).
- Incubate the virus-inhibitor mixture for 1 hour at 37°C.
- Remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to each well.
- Incubate the plate for 48 hours at 37°C, 5% CO₂.
- After incubation, remove the supernatant and lyse the cells.
- Measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

Data Analysis:

- Subtract the background luminescence (cells only control) from all readings.
- Calculate the percentage of inhibition for each **FC131 TFA** concentration relative to the virus control (0% inhibition).
- Plot the percentage of inhibition against the log of the inhibitor concentration and use non-linear regression analysis to determine the EC₅₀ value.

Protocol 2: HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay measures cell fusion between effector cells expressing HIV-1 Env and target cells expressing CD4 and CXCR4. Fusion is quantified using a reporter system.

Materials:

- Effector cells (e.g., HEK293T) co-transfected with an HIV-1 Env (X4-tropic) plasmid and a plasmid expressing a transcriptional activator (e.g., Gal4-VP16).
- Target cells (e.g., HeLa) expressing CD4, CXCR4, and a reporter plasmid with a promoter responsive to the transcriptional activator (e.g., Gal4-responsive β -lactamase).
- **FC131 TFA**
- Cell culture medium and supplements
- 96-well plates
- β -lactamase substrate and detection reagents
- Fluorometer or plate reader

Procedure:

- Seed effector cells (e.g., HEK293T) in a 96-well plate. Co-transfect with plasmids expressing HIV-1 Env and the transcriptional activator. Incubate for 24-48 hours.
- Prepare serial dilutions of **FC131 TFA** in culture medium.
- Remove the medium from the effector cells and add the diluted **FC131 TFA**.

- Add the target cells (expressing CD4, CXCR4, and the reporter) to the wells containing the effector cells and inhibitor.
- Co-culture the cells for 6-8 hours at 37°C to allow for fusion.
- Add the β -lactamase substrate to the cells according to the manufacturer's protocol.
- Measure the reporter signal (e.g., fluorescence) using a plate reader.

Data Analysis:

- Subtract the background signal from wells containing only target cells or only effector cells.
- Calculate the percentage of fusion inhibition for each **FC131 TFA** concentration relative to the control wells (no inhibitor).
- Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

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- To cite this document: BenchChem. [Application Note: FC131 TFA for HIV-1 Entry Inhibition Assays]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8087381#fc131-tfa-for-hiv-entry-inhibition-assay\]](https://www.benchchem.com/product/b8087381#fc131-tfa-for-hiv-entry-inhibition-assay)

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